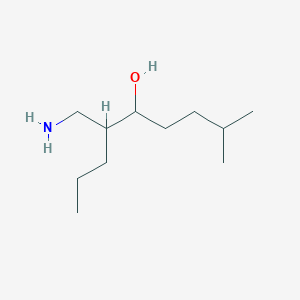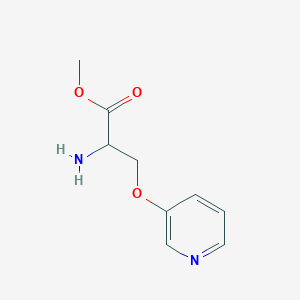![molecular formula C23H14O10 B13646097 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is a complex organic compound characterized by multiple carboxyl groups attached to an aromatic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction requires a palladium catalyst, a boronic acid derivative, and an appropriate base under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives may serve as ligands in biochemical assays or as probes in molecular biology.
Mecanismo De Acción
The mechanism of action of 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid involves its interaction with specific molecular targets. For instance, in metal-organic frameworks, the compound acts as a ligand, coordinating with metal ions to form stable structures. These interactions are crucial for the compound’s function in catalysis and material science applications .
Comparación Con Compuestos Similares
3-Carboxyphenylboronic acid: This compound shares similar functional groups and is used in similar synthetic applications.
2-(3,5-Dicarboxyphenyl)benzoic acid: Another related compound with comparable structural features and applications.
Uniqueness: 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its multiple carboxyl groups and complex aromatic structure, which provide versatility in various chemical reactions and applications. Its ability to form stable metal-organic frameworks sets it apart from simpler dicarboxylic acids .
Propiedades
Fórmula molecular |
C23H14O10 |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C23H14O10/c24-19(25)10-1-3-15(22(30)31)17(8-10)12-5-13(7-14(6-12)21(28)29)18-9-11(20(26)27)2-4-16(18)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
Clave InChI |
RWSISFYNEVCJME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
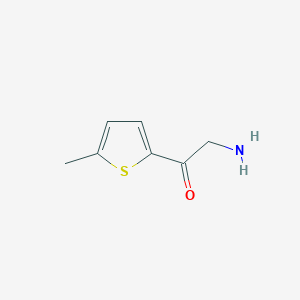
![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
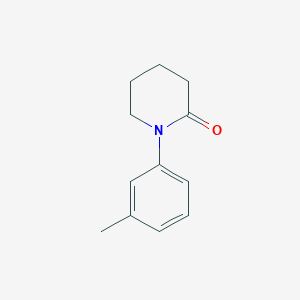
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)
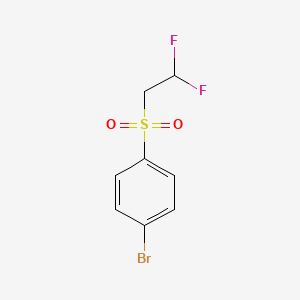
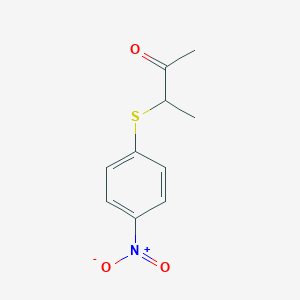

![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
